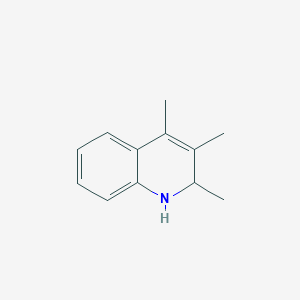![molecular formula C20H14O3 B14391905 7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one CAS No. 89504-50-7](/img/structure/B14391905.png)
7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-(p-chlorophenyl)-7-methoxy-4H-naphtho[2,1-b]pyran-3-carbonitrile with acetic anhydride (Ac2O) to yield 2-acetylamino-7-methoxy-4-(p-chlorophenyl)-4H-naphtho[2,1-b]pyran-3-carbonitrile . Another approach involves the condensation of 6-methoxy-2-naphthol with substituted 4-halobenzylidenmalononitriles or ethyl 4-halobenzylidenmalonates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one involves its interaction with various molecular targets and pathways. One of the key targets is the cytochrome P450 enzyme, specifically cytochrome P450 1A2 . This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. The compound acts as an inhibitor of this enzyme, affecting the metabolism and activity of other substances.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4H-naphtho[1,2-b]pyran-4-one: A closely related compound with similar structural features.
7-Methoxy-2H-1-benzopyran-2-one: Another compound with a methoxy group and a benzopyran structure.
Naphthodithiophenes: These compounds have a similar naphtho structure and are used in organic electronics.
Uniqueness
7-Methoxy-2-phenyl-4H-naphtho[1,2-b]pyran-4-one is unique due to its specific methoxy and phenyl substitutions, which confer distinct chemical and biological properties. Its ability to inhibit cytochrome P450 1A2 sets it apart from other similar compounds and makes it a valuable tool in biochemical research.
Propiedades
Número CAS |
89504-50-7 |
|---|---|
Fórmula molecular |
C20H14O3 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
7-methoxy-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C20H14O3/c1-22-18-9-5-8-15-14(18)10-11-16-17(21)12-19(23-20(15)16)13-6-3-2-4-7-13/h2-12H,1H3 |
Clave InChI |
MBVNWTOFSFCUEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C=CC3=C2OC(=CC3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)

![N,N'-(Propane-1,3-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14391858.png)


![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)

![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)
